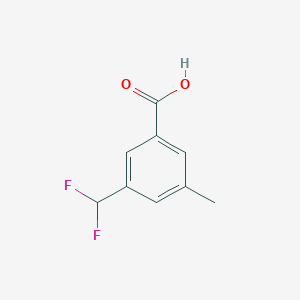

3-(Difluoromethyl)-5-methylbenzoic acid

Description

3-(Difluoromethyl)-5-methylbenzoic acid is a fluorinated benzoic acid derivative characterized by a difluoromethyl (-CF₂H) group at the 3-position and a methyl (-CH₃) group at the 5-position of the aromatic ring. This compound is of significant interest in medicinal and agrochemical research due to the unique properties imparted by fluorine atoms, such as enhanced metabolic stability, lipophilicity, and bioavailability . Its synthesis typically involves fluorination strategies, such as those employing difluoroacetic acid or halogen exchange reactions, as suggested by methodologies in related compounds .

Properties

IUPAC Name |

3-(difluoromethyl)-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-5-2-6(8(10)11)4-7(3-5)9(12)13/h2-4,8H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWQBDPRQYPBQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-5-methylbenzoic acid typically involves the introduction of the difluoromethyl group into the benzoic acid structure. One common method is the difluoromethylation of aromatic compounds using difluoromethylating agents. For instance, the reaction of 3-methylbenzoic acid with a difluoromethylating reagent under specific conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the aromatic ring. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The difluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield difluoromethylbenzoic acid derivatives, while reduction can produce difluoromethylbenzyl alcohol .

Scientific Research Applications

3-(Difluoromethyl)-5-methylbenzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-5-methylbenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|---|---|

| 3-(Difluoromethyl)-5-methylbenzoic acid | Not explicitly provided | C₉H₈F₂O₂ | 202.15* | 1.316 (Predicted) | 305.6 (Predicted) | -CF₂H (3), -CH₃ (5) |

| 3-(Difluoromethoxy)-5-methylbenzoic acid | 1427403-26-6 | C₉H₈F₂O₃ | 202.15 | 1.316 (Predicted) | 305.6 (Predicted) | -O-CF₂H (3), -CH₃ (5) |

| 4-(Difluoromethoxy)-3-(difluoromethyl)-5-methylbenzoic acid | 2248401-43-4 | C₁₀H₈F₄O₃ | 252.16 | N/A | N/A | -O-CF₂H (4), -CF₂H (3), -CH₃ (5) |

| 3-Bromo-5-cyano-4-(difluoromethyl)benzoic acid | 1806060-31-0 | C₉H₄BrF₂NO₂ | 276.04 | N/A | N/A | -Br (3), -CN (5), -CF₂H (4) |

| 2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-methoxybenzoic acid | N/A | C₁₅H₁₁ClF₃NO₃ | 353.70 | N/A | N/A | -Cl (2), -CF₃ (5), -OCH₃ (5) |

Notes:

- The difluoromethyl group (-CF₂H) in the parent compound enhances acidity compared to non-fluorinated analogs due to its electron-withdrawing nature. This property is critical for binding interactions in drug targets .

- The trifluoromethyl (-CF₃) group in the compound from provides stronger electron-withdrawing effects than -CF₂H, which may improve receptor binding but reduce metabolic stability .

Substituent Effects on Acidity and Reactivity

Fluorine substituents significantly influence the acidity of the carboxylic acid group:

- -CF₂H vs. -CF₃: The pKa of this compound is expected to be lower than that of non-fluorinated analogs but higher than trifluoromethylated derivatives due to weaker electron withdrawal by -CF₂H compared to -CF₃ .

- -O-CF₂H vs.

Biological Activity

3-(Difluoromethyl)-5-methylbenzoic acid is a fluorinated aromatic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H8F2O2

- Molecular Weight : 202.17 g/mol

- Structure : The compound features a benzoic acid core with a difluoromethyl group at the meta position and a methyl group at the para position.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The presence of fluorine atoms enhances its lipophilicity, potentially increasing its binding affinity to proteins and enzymes involved in metabolic pathways. This characteristic can lead to modulation of various biological processes, including enzyme inhibition and activation.

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, studies have shown that similar benzoic acid derivatives can inhibit tyrosinase activity, which is crucial in melanin production. This inhibition could be beneficial for treating hyperpigmentation disorders.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Kojic Acid | 24.09 | Tyrosinase Inhibition |

| This compound | TBD | Potential Inhibitor |

2. Antioxidant Activity

Fluorinated compounds are often studied for their antioxidant properties. While specific data on the antioxidant activity of this compound is limited, related compounds have displayed significant antioxidant effects, suggesting potential for this compound as well.

3. Cytotoxicity Studies

In vitro studies assessing cytotoxicity have shown that many benzoic acid derivatives exhibit low toxicity at therapeutic concentrations. For example, compounds structurally similar to this compound were tested on various cell lines (e.g., Hep-G2 and A2058), revealing minimal cytotoxic effects at concentrations up to 20 µM .

Study on Benzoic Acid Derivatives

A study published in Molecules evaluated the biological effects of various benzoic acid derivatives, including those with fluorinated groups. The research highlighted that certain derivatives could enhance proteasome and autophagy-lysosome pathway activities in human fibroblasts, suggesting a role in protein degradation and cellular homeostasis . Although specific data on this compound was not provided, the findings indicate a promising avenue for further investigation into its bioactivity.

Q & A

Q. What are the best practices for storing this compound to ensure long-term stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.